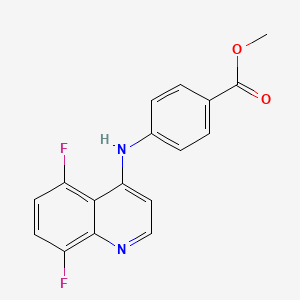

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate

CAS No.:

Cat. No.: VC16259599

Molecular Formula: C17H12F2N2O2

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12F2N2O2 |

|---|---|

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | methyl 4-[(5,8-difluoroquinolin-4-yl)amino]benzoate |

| Standard InChI | InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-11(5-3-10)21-14-8-9-20-16-13(19)7-6-12(18)15(14)16/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | BVYVRAKICWOHJC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)F |

Introduction

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound with a unique molecular structure that combines a benzoate group with a difluoroquinoline moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its biological activity and therapeutic potential. Its molecular formula is , and it has a molecular weight of approximately 316.29 g/mol.

The compound features:

-

A methyl ester group attached to a para-amino benzoic acid derivative.

-

Substitution with a difluoroquinoline group, which contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. A general synthetic pathway includes:

-

Starting Materials: The synthesis begins with precursors such as 5,8-difluoroquinoline derivatives and para-amino benzoic acid esters.

-

Reaction Steps:

-

Formation of the quinoline intermediate.

-

Coupling of the quinoline derivative with the benzoate moiety via nucleophilic substitution or amidation.

-

Purification through recrystallization or chromatography.

-

-

Yield: The final yield depends on reaction conditions, such as temperature, solvent choice, and catalyst use.

These steps ensure the formation of the desired compound while minimizing side products.

Potential Applications

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is being explored for several applications in medicinal chemistry:

-

Biological Activity:

-

The compound's structural features suggest it may interact with enzymes or receptors involved in disease pathways.

-

Techniques like molecular docking and surface plasmon resonance are used to study its binding affinity to biological targets.

-

-

Therapeutic Potential:

-

Structure-Activity Relationship (SAR):

-

The difluorinated quinoline group is believed to enhance lipophilicity and target specificity.

-

Modifications to the ester or amino groups could further optimize its pharmacological profile.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume